molecular formula C22H22N4O B1664240 A-674563 CAS No. 552325-73-2

A-674563

Cat. No.: B1664240
CAS No.: 552325-73-2
M. Wt: 358.4 g/mol
InChI Key: BPNUQXPIQBZCMR-IBGZPJMESA-N
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Biochemical Analysis

Biochemical Properties

A-674563 functions as an inhibitor of AKT1 with a Ki value of 11 nM . It also exhibits inhibitory activity against other kinases, including protein kinase A (PKA), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3 beta (GSK3β) . The compound interacts with these enzymes by binding to their active sites, thereby preventing their phosphorylation and subsequent activation. This inhibition disrupts various signaling pathways that are critical for cell survival and proliferation.

Cellular Effects

This compound has been shown to exert significant effects on various cell types, particularly cancer cells. In non-small cell lung cancer (NSCLC) cells, this compound inhibits cell growth more effectively than the pan-AKT inhibitor MK-2206 . The compound induces cell cycle arrest and apoptosis in these cells by modulating key signaling pathways, including the AKT and CDK2 pathways . Additionally, this compound has demonstrated anti-proliferative and cytotoxic effects in melanoma cells, where it induces apoptosis through both AKT-dependent and AKT-independent mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding pocket of AKT1, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as GSK3β and MDM2, which are involved in cell survival and proliferation . Furthermore, this compound also inhibits CDK2 activity, contributing to its anti-proliferative effects in cancer cells . The compound’s ability to modulate multiple signaling pathways underscores its potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and retains its inhibitory activity over extended periods . Long-term studies have shown that this compound can induce sustained cell cycle arrest and apoptosis in cancer cells, highlighting its potential for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tumor activity without causing adverse effects . At higher doses, this compound may induce toxicity and adverse effects, including weight loss and organ damage . These findings emphasize the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its inhibition of AKT1 and CDK2 . The compound’s interaction with these enzymes affects metabolic flux and metabolite levels, leading to alterations in cellular metabolism. Additionally, this compound’s inhibition of GSK3β influences glycogen metabolism, further highlighting its impact on cellular metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its localization to specific cellular compartments. These interactions influence the compound’s accumulation and distribution, affecting its overall efficacy and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting the cytoplasm and nucleus . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This subcellular distribution is critical for its activity, as it allows this compound to interact with its target enzymes and exert its inhibitory effects .

Chemical Reactions Analysis

A-674563 undergoes various chemical reactions, including:

Scientific Research Applications

A-674563 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

A-674563 is unique in its selective inhibition of AKT1 compared to other pan-AKT inhibitors such as MK-2206. Similar compounds include:

This compound stands out due to its higher efficacy in reducing cancer cell survival and its selective inhibition of AKT1, making it a valuable tool in cancer research and potential therapeutic development .

Properties

IUPAC Name

(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-15-21-11-17(7-8-22(21)26-25-15)18-10-20(13-24-12-18)27-14-19(23)9-16-5-3-2-4-6-16/h2-8,10-13,19H,9,14,23H2,1H3,(H,25,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNUQXPIQBZCMR-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462115
Record name A-674563
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552325-73-2
Record name A-674563
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552325732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-674563
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08568
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name A-674563
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-674563
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W2X0WGW6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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